5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid
Description
5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid is a bicyclic heterocyclic compound featuring a fused imidazole and pyridine ring system.
Synthesis of such compounds typically involves condensation reactions, as exemplified by the preparation of ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, which is formed via refluxing 6-methyl-pyridin-2-ylamine with 3-bromo-2-oxo-propionic acid ethyl ester in ethanol .
Properties
IUPAC Name |
5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6-3-2-4-8-10-7(9(12)13)5-11(6)8/h5-6H,2-4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUKINPYLPLHGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=NC(=CN12)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid (CAS Number: 1512040-56-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, enzymatic inhibition, and potential therapeutic applications based on recent research findings.
- IUPAC Name : 5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid
- Molecular Formula : C9H12N2O2
- Molecular Weight : 180.21 g/mol
- Structure :
Antimicrobial Activity
Recent studies have demonstrated that compounds within the imidazo[1,2-a]pyridine family exhibit significant antimicrobial properties. Specifically:
- Inhibition against Bacteria :
- The compound was tested for activity against various bacterial strains. It showed moderate inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Streptococcus agalactiae, with minimum inhibitory concentrations (MIC) reported at 75 µM and 100 µM respectively .
- Against Escherichia coli, the MIC was determined to be around 50 µM .
Enzymatic Inhibition
The biological activity of this compound extends to its role as an enzyme inhibitor:
- Thymidylate Kinase Inhibition :
Case Studies and Research Findings
The following table summarizes key studies that investigated the biological activity of this compound and its derivatives:
Potential Therapeutic Applications
Given its antimicrobial and enzymatic inhibitory properties, this compound may have therapeutic applications in treating bacterial infections or as a lead compound in drug design targeting nucleotide synthesis pathways.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique imidazo-pyridine structure, which contributes to its biological activity. Its molecular formula is with a molecular weight of approximately 180.21 g/mol. The IUPAC name is 5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid.
Anticancer Activity
Research has indicated that compounds similar to 5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid exhibit promising anticancer properties. A study focused on the structural binding of heterocyclic amines with lactoperoxidase revealed that these compounds could potentially form DNA adducts leading to mutations and cancer initiation in breast tissues . The activation of such compounds in biological systems suggests a dual role where they could either act as carcinogens or serve as therapeutic agents depending on their concentration and context.
Antimicrobial Properties
Another significant application of this compound lies in its antimicrobial properties. Heterocyclic compounds have been widely studied for their ability to inhibit bacterial growth. The presence of the imidazo ring enhances the interaction with microbial enzymes and DNA, leading to effective antimicrobial action. For instance, derivatives of imidazo-pyridine have shown efficacy against various strains of bacteria and fungi in laboratory settings.
Pesticide Development
The structure of this compound allows for modifications that can enhance its activity as a pesticide. Research has demonstrated that similar compounds can disrupt the metabolic pathways of pests. By developing derivatives that target specific enzymes in pest physiology, researchers aim to create more effective and environmentally friendly pesticides.
Polymer Synthesis
The unique chemical structure of this compound can also be utilized in materials science for synthesizing polymers with specific properties. For example, incorporating imidazo-pyridine units into polymer backbones can enhance thermal stability and mechanical strength. Research into polymer composites has shown that these materials can be used in applications ranging from aerospace to biomedical devices.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs and their distinguishing features:
Key Structural and Functional Differences
Substituent Effects
- Carboxylic Acid vs. Ester : The ethyl ester derivative (e.g., ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate) lacks the ionizable -COOH group, reducing water solubility but serving as a prodrug for in vivo hydrolysis to the active acid .
Salt Forms
- Hydrochloride salts (e.g., 3-(propan-2-yl) analog) enhance aqueous solubility, critical for formulation and pharmacokinetics .
Heterocyclic Core Modifications
- Replacement of pyridine with pyrimidine (e.g., 5-methylimidazo[1,2-a]pyrimidine-2-carboxylic acid) introduces an additional nitrogen atom, modifying electron distribution and hydrogen-bonding capacity .
Functional Group Additions
- The trifluoromethyl group in 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid provides metabolic stability and lipophilicity, common in agrochemical and pharmaceutical design .
Preparation Methods
General Synthetic Strategy
The synthesis of imidazo[1,2-a]pyridine derivatives, including 5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid, typically involves:
- Ring construction via cyclization reactions involving pyridine derivatives and suitable amine or aldehyde components.
- Introduction of carboxylic acid groups through functional group transformations or by using carboxylated starting materials.
- Substitution at the 5-position by methylation or by employing methylated precursors.
A key approach is the use of multicomponent reactions or Michael-type additions that enable efficient ring formation with functional group diversity.
Specific Preparation Methodologies
Three-Component Michael-Type Reaction Using Meldrum’s Acid
One efficient method for preparing imidazo[1,2-a]pyridine carboxylic acid derivatives involves a three-component Michael-type reaction using Meldrum’s acid as a key reagent. This approach has been demonstrated for the synthesis of 3-imidazo[1,2-a]pyridin-3-yl-propionic acid derivatives, which are structurally related to the target compound.
- Procedure : The reaction involves the condensation of an imidazo[1,2-a]pyridine precursor with Meldrum’s acid and an appropriate Michael acceptor under controlled conditions.
- Advantages : This method allows for parallel synthesis and the generation of libraries of derivatives with diverse substitution patterns.
- Outcome : The carboxylic acid functionality is introduced efficiently at the desired position, enabling further functionalization.
This method, while focused on the 3-position derivatives, provides a foundation for analogous strategies to prepare 2-carboxylic acid derivatives like this compound.
Ritter-Type Reaction Catalyzed by Bismuth(III) Trifluoromethanesulfonate
Another innovative synthetic route involves the Ritter-type reaction catalyzed by bismuth(III) trifluoromethanesulfonate (Bi(OTf)3) combined with para-toluenesulfonic acid (p-TsOH·H2O). This method enables the formation of imidazo[1,5-a]pyridine analogs and can be adapted to related imidazo[1,2-a]pyridine systems.
- Catalyst System : Bi(OTf)3 (5 mol%) with p-TsOH·H2O as a co-catalyst.
- Solvent : Acetonitrile (MeCN) is used as both solvent and reactant in varying equivalents.
- Conditions : Reactions typically conducted at elevated temperatures (~150 °C) in sealed tubes.
- Yields : High isolated yields up to 97% have been reported for related imidazo-pyridine carboxylic acid derivatives.
- Substrate Scope : The method tolerates various substituents on the pyridine ring, including methyl and halogen groups, with moderate to excellent yields.
This catalytic system facilitates the conversion of benzylic alcohols into benzylic cations, which then undergo cyclization to form the fused heterocyclic system with the carboxylic acid group at the 2-position. The method’s adaptability and efficiency make it a promising route for synthesizing this compound.
Optimization of Reaction Conditions
The Ritter-type reaction was optimized through systematic variation of catalyst loading, acid equivalents, solvent ratios, and substrate concentration. Key findings include:
| Entry | Bi(OTf)3 (mol %) | p-TsOH·H2O (equiv) | MeCN (equiv) | Solvent Ratio (DCE:MeCN) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 5 | 5.0 | - | 1:1 | 42 |
| 2 | 5 | 5.0 | - | 0:1 | 76 |
| 3 | 0 | 5.0 | - | 0:1 | 13 |
| 6 | 5 | 5.0 | 15.0 | - | 86 |
| 7 | 5 | 5.0 | 30.0 | - | 88 |
| 9 | 5 | 7.5 | 15.0 | - | 97 |
Substrate Scope and Functional Group Tolerance
The reaction scope was examined with various substituted pyridinylmethanol derivatives:
| Substrate Substitution | Product Yield (%) | Notes |
|---|---|---|
| 5-Methyl (ortho) | 93 | Excellent yield, minimal steric hindrance |
| 5-Chloro (ortho) | 88 | Slightly lower yield due to sterics |
| 5-Bromo (ortho) | 75 | Moderate yield, steric effects observed |
| 5-Methyl (para) | 85-90 | Good yields |
| 5-Methoxy (para) | 32 | Lower yield, possible acid sensitivity |
Steric hindrance at ortho positions affected yields moderately, while electron-donating groups like methoxy reduced product formation under acidic conditions.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Catalysts | Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Michael-type reaction with Meldrum’s acid | Meldrum’s acid, Michael acceptors | Mild to moderate temperatures | Moderate to high | Enables parallel synthesis, versatile |
| Ritter-type reaction with Bi(OTf)3 catalyst | Bi(OTf)3, p-TsOH·H2O, MeCN | 150 °C, sealed tube | 42-97 | High yields, broad substrate scope |
Research Findings and Practical Implications
- The Ritter-type reaction catalyzed by Bi(OTf)3 is a highly efficient and scalable method for synthesizing 5-substituted imidazo[1,2-a]pyridine-2-carboxylic acids, including the 5-methyl derivative.
- Optimization of acid and solvent equivalents is critical to maximize yield.
- The method tolerates a range of substituents, allowing for structural diversity in medicinal chemistry applications.
- The Michael-type reaction using Meldrum’s acid provides an alternative pathway, especially useful for generating libraries of related compounds.
Q & A
Q. Methodological Approach :
- 1H/13C NMR : Assign peaks to confirm regioselectivity (e.g., methyl group at 5-position vs. 6-position). Coupling constants (e.g., J = 8–10 Hz for aromatic protons) help identify adjacent substituents .
- IR Spectroscopy : Carboxylic acid C=O stretches (~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) validate functional groups .
- Melting Point Analysis : Sharp melting ranges (e.g., 202–203°C) indicate high purity, critical for biological studies .
How can researchers optimize imidazo[1,2-a]pyridine-2-carboxylic acid derivatives for improved solubility in pharmacological assays?
Q. Advanced Formulation Strategies :
- Salt formation : Hydrochloride salts (e.g., 3-{8-methyl-imidazo[1,2-a]pyridin-2-yl}aniline hydrochloride) improve aqueous solubility .
- Prodrug design : Esterification of the carboxylic acid (e.g., ethyl esters) enhances membrane permeability, with in vivo hydrolysis regenerating the active form .
- Co-solvents : Use DMSO-water mixtures (<10% DMSO) to balance solubility and assay compatibility .
What mechanistic insights support the antikinetoplastid activity of imidazo[1,2-a]pyridine-chalcone conjugates?
Advanced Mechanistic Study :
Conjugates like N-(4-acetylphenyl)imidazo[1,2-a]pyridine-2-carboxamide (72% yield) inhibit kinetoplastid enzymes via:
Amide bond flexibility : Enables interaction with hydrophobic enzyme pockets.
Chalcone moiety : Generates reactive oxygen species (ROS) in parasites.
Synergistic effects : Dual-target inhibition (e.g., topoisomerase II and trypanothione reductase) .
Validation : Enzyme inhibition assays (IC50) and ROS detection via fluorescent probes .
How does continuous flow synthesis improve scalability compared to batch methods for imidazo[1,2-a]pyridine-2-carboxylic acids?
Q. Advanced Process Optimization :
- Flow Chemistry Advantages :
- Case Study : Synthesis of Mur ligase inhibitors via flow-coupled amidation .
What strategies address stability challenges during storage of imidazo[1,2-a]pyridine derivatives?
Q. Methodological Recommendations :
- Lyophilization : Freeze-drying carboxylic acid derivatives as stable powders (store at –20°C) .
- Inert atmosphere : Use argon/vacuum sealing to prevent oxidation of unsaturated bonds.
- Degradation monitoring : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC purity checks .
How can computational modeling predict the bioactivity of novel imidazo[1,2-a]pyridine analogs?
Q. Advanced Modeling Workflow :
QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antitubercular MIC values .
Molecular Dynamics : Simulate binding to Mycobacterium enoyl-ACP reductase (e.g., 5 Å RMSD threshold).
ADMET Prediction : Use SwissADME to optimize logP (1–3) and reduce hepatotoxicity risks .
What synthetic routes enable late-stage functionalization of the imidazo[1,2-a]pyridine core?
Q. Advanced Functionalization Techniques :
- Buchwald-Hartwig amination : Introduce aryl/heteroaryl groups at the 6-position using Pd catalysts .
- Suzuki coupling : Attach boronic acids to brominated intermediates (e.g., 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde) .
- Click chemistry : Azide-alkyne cycloaddition for bioconjugation (e.g., PEG linkers) .
How do researchers validate the purity of imidazo[1,2-a]pyridine-2-carboxylic acid for in vivo studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
